3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFKTQHGBRXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of propargyl benzoate with benzoyl chloride in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ethyl ester undergoes alkaline hydrolysis using LiOH in ethanol/water (1:1) at room temperature, yielding the corresponding carboxylic acid. This reaction exemplifies nucleophilic acyl substitution, where hydroxide ion cleaves the ester bond .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| RT, overnight, ethanol/water | LiOH (10 equiv) | 3-o-Tolyl-isoxazole-5-carboxylic acid | ~65% |
Transesterification
The ethyl ester can undergo alcohol exchange under acidic or basic conditions. For example, treatment with methanol and H₂SO₄ would produce the methyl ester analog.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Reflux, 12 h, methanol | H₂SO₄ (cat.) | 3-o-Tolyl-isoxazole-5-carboxylic acid methyl ester |
Nucleophilic Acyl Substitution
The ester reacts with nucleophiles like amines to form amides. For instance, treatment with ammonia generates the primary amide:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| RT, THF | NH₃ (excess) | 3-o-Tolyl-isoxazole-5-carboxamide |
Reduction to Alcohol
The ester group can be reduced to a primary alcohol using LiAlH₄ in dry ether:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| 0°C to RT, dry ether | LiAlH₄ (2 equiv) | 5-(Hydroxymethyl)-3-o-tolylisoxazole |
Electrophilic Aromatic Substitution
The o-tolyl group’s methyl substituent activates the benzene ring toward electrophiles. Nitration or sulfonation would occur para to the methyl group:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 3-(2-Methyl-4-nitrophenyl)isoxazole-5-carboxylic acid ethyl ester |
Cycloaddition Reactions
The isoxazole ring may participate in dipolar cycloadditions , though specific examples for this compound are not documented. Theoretical reactivity suggests potential with nitrile oxides or alkynes under catalytic conditions .
Weinreb Amide Formation
Conversion to a Weinreb amide facilitates ketone synthesis. Treatment with N,O-dimethylhydroxylamine under standard conditions produces the intermediate :
| Reaction Conditions | Reagents | Product |
|---|---|---|
| RT, THF | NH₂OMe·HCl, EDCl, DMAP | 3-o-Tolyl-isoxazole-5-carboxy Weinreb amide |
Key Mechanistic Insights
-
Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by the electron-withdrawing isoxazole ring .
-
Electrophilic Substitution : The o-tolyl group directs electrophiles to the para position due to methyl’s +I effect.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol while leaving the isoxazole ring intact.
Comparative Reactivity
This compound’s versatility in reactions such as hydrolysis, substitution, and electrophilic modifications underscores its utility in synthesizing bioactive derivatives. Experimental data from ester hydrolysis and analogous transformations provide a robust foundation for further applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit promising antimicrobial properties. A study synthesized several isoxazole compounds, including derivatives similar to 3-o-tolyl-isoxazole-5-carboxylic acid ethyl ester, and evaluated their effectiveness against various bacterial strains. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Anti-inflammatory Properties
Isoxazole derivatives have been investigated for their anti-inflammatory effects. For instance, compounds with structural similarities to this compound were tested in vitro for their ability to inhibit inflammatory pathways. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .
Enzyme Inhibition Studies
Xanthine Oxidase Inhibition
The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. A related study reported that isoxazole derivatives demonstrated strong inhibitory activity against xanthine oxidase, with some compounds showing IC50 values significantly lower than that of allopurinol, a common treatment for gout. This suggests that this compound could serve as a lead compound for developing new gout therapies .
Mechanistic Insights
Studies have also focused on the mechanisms through which isoxazole derivatives exert their biological effects. For example, molecular docking studies indicated that certain structural features of this compound facilitate strong interactions with target proteins involved in disease pathways. These interactions may enhance the compound's efficacy as a therapeutic agent .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. These methods have been optimized to improve yield and purity, making the compound more accessible for research applications .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the isoxazole ring affect biological activity. By systematically altering substituents on the isoxazole structure, researchers have identified key features that enhance potency against specific biological targets.
Data Table: Summary of Key Findings
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of isoxazole derivatives were synthesized and screened against Escherichia coli and Staphylococcus aureus. Among them, one derivative exhibited an MIC value comparable to norfloxacin, highlighting the potential of this compound as an antimicrobial agent.
Case Study 2: Xanthine Oxidase Inhibitors
In a comparative study of various isoxazole derivatives for xanthine oxidase inhibition, several compounds demonstrated superior activity compared to traditional drugs like allopurinol. This positions this compound as a candidate for further development in gout treatment.
Mechanism of Action
The mechanism of action of 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the isoxazole ring.
Comparison with Similar Compounds
Physicochemical and Spectral Data Comparison
Biological Activity
3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester (CAS No. 377059-29-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with ethyl esters in the presence of catalysts or under specific reaction conditions. The synthetic routes can vary, but they often utilize metal-free methods to enhance efficiency and reduce environmental impact .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Recent studies have shown that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a series of indole-isoxazole derivatives were synthesized and evaluated against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The IC50 values for these compounds ranged from 0.7 to 35.2 µM, indicating potent activity against specific cancer types .
Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 2.3 |
| 5r | MCF12A | >40 |
| 5t | HCT116 | 20-40 |
Anti-inflammatory Properties
Isoxazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicated that certain isoxazoles could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antioxidant Activity
The antioxidant properties of isoxazoles have been evaluated using models such as C. elegans and human fibroblasts. Compounds derived from isoxazoles demonstrated superior antioxidant capabilities compared to standard antioxidants like quercetin, indicating their potential for use in age-related diseases .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and inflammatory pathways. The modulation of these targets can lead to apoptosis in cancer cells and reduced inflammatory responses .
Case Studies
- Anticancer Study : A study conducted on indole-isoxazole derivatives revealed that compound 5a significantly inhibited cell proliferation in liver cancer cells at low concentrations, demonstrating selective cytotoxicity towards cancerous cells while sparing normal cells .
- Inflammation Model : In another study, isoxazole derivatives were tested for their ability to modulate inflammatory responses in human cell lines, showing promising results in reducing the expression of inflammatory markers .
Q & A
Basic: What are the recommended synthetic routes for 3-o-Tolyl-isoxazole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves condensation reactions between an isoxazole precursor and o-tolyl-containing reagents. For example, analogous compounds (e.g., ethyl 4-iodo-5-methylisoxazole-3-carboxylate) are synthesized via cyclization of hydroxylamine derivatives with β-keto esters or via halogenation of preformed isoxazole rings . Key factors include:
- Temperature control (reflux in acetic acid or toluene) to avoid decomposition.
- Catalyst selection (e.g., sodium acetate for acid-mediated reactions) .
- Precursor purity : Contaminants in the o-tolyl starting material can lead to side products like regioisomers.
For optimization, use HPLC to monitor reaction progress and recrystallization (e.g., DMF/acetic acid mixtures) for purification .
Basic: How should researchers characterize the purity and structural identity of this compound?
Answer:
Standard characterization methods include:
- NMR spectroscopy :
- ¹H NMR to confirm the ethyl ester (δ ~4.3 ppm, quartet) and o-tolyl methyl group (δ ~2.3 ppm, singlet) .
- ¹³C NMR to verify the isoxazole ring carbons (δ 95–165 ppm) .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅NO₃: calc. 245.1052).
- Elemental analysis for C, H, N content (deviation >0.4% indicates impurities) .
Advanced characterization may involve X-ray crystallography to resolve ambiguities in regiochemistry .
Advanced: How can computational methods predict the reactivity of the ethyl ester group in further functionalization?
Answer:
Density Functional Theory (DFT) calculations can model the ester's electronic environment to predict sites for nucleophilic attack (e.g., hydrolysis or amidation). Key steps:
Optimize the molecular geometry using software like Gaussian.
Calculate Fukui indices to identify electrophilic regions (e.g., carbonyl carbon in the ester) .
Simulate reaction pathways (e.g., base-mediated ester hydrolysis) to assess activation energies.
Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates by UV-Vis) is critical to confirm computational predictions .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar isoxazole derivatives?
Answer:
Discrepancies in biological assays (e.g., enzyme inhibition) often arise from:
- Impurity profiles : Use LC-MS to detect trace side products that may interfere with assays .
- Solubility differences : Compare activity in DMSO vs. aqueous buffers; adjust concentrations using Hansen solubility parameters .
- Receptor polymorphism : Validate target specificity via knockout cell lines or surface plasmon resonance (SPR) binding assays .
For example, ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate showed variable COX-2 inhibition due to solvent-dependent conformational changes .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Scale-up hurdles include:
- Exothermic side reactions : Use flow chemistry to control temperature and prevent runaway reactions .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for high-throughput isolation .
- Stability of intermediates : Stabilize reactive intermediates (e.g., o-tolyl azides) via low-temperature storage (-20°C) .
Document critical quality attributes (CQAs) like particle size (via dynamic light scattering ) and crystallinity (via PXRD ) to ensure batch consistency .
Basic: What safety protocols are essential when handling this compound?
Answer:
Follow general guidelines for organic esters:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during reflux).
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
No specific toxicity data exists, so treat it as a Category 2 irritant under GHS until further studies .
Advanced: How can researchers leverage the o-tolyl group for targeted drug delivery systems?
Answer:
The hydrophobic o-tolyl moiety may enhance blood-brain barrier (BBB) penetration or enable nanoparticle encapsulation :
- Molecular docking : Screen for affinity to serum albumin or lipid bilayer models .
- Prodrug design : Link the ester to hydrophilic carriers (e.g., PEG) via pH-sensitive linkers .
For example, lauric acid ethyl ester nanoparticles improved drug uptake in Aedes aegypti studies, suggesting similar strategies for this compound .
Advanced: What analytical techniques differentiate regioisomers in isoxazole derivatives?
Answer:
Regioisomeric ambiguity (e.g., 4- vs. 5-substituted isoxazoles) can be resolved via:
- NOESY NMR : Correlate spatial proximity between the o-tolyl group and isoxazole protons .
- IR spectroscopy : Compare carbonyl stretching frequencies (Δν ~20 cm⁻¹ between isomers) .
- Single-crystal XRD : Definitive proof of regiochemistry via lattice packing analysis .
For example, 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid was confirmed as 4-substituted via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
